molecular formula C15H25NO B3840172 3-(2,3-dimethylphenoxy)-N,N-diethyl-1-propanamine

3-(2,3-dimethylphenoxy)-N,N-diethyl-1-propanamine

Cat. No. B3840172
M. Wt: 235.36 g/mol
InChI Key: ZHKBVCXVTBWGQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-dimethylphenoxy)-N,N-diethyl-1-propanamine, also known as DMMDA-2, is a psychedelic compound that belongs to the family of phenethylamines. It was first synthesized by Alexander Shulgin in 1970 and is structurally similar to other psychedelic compounds such as mescaline and MDMA. DMMDA-2 has been studied for its potential use in scientific research due to its unique chemical structure and psychoactive properties.

Mechanism of Action

3-(2,3-dimethylphenoxy)-N,N-diethyl-1-propanamine is believed to exert its psychoactive effects by binding to serotonin receptors in the brain. Specifically, it has been shown to bind to the 5-HT2A receptor, which is known to play a role in the regulation of mood and perception. This compound is also believed to increase the release of dopamine and norepinephrine, which are neurotransmitters that play a role in the regulation of mood and arousal.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal models and in vitro studies. These effects include changes in brain activity, alterations in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, and changes in heart rate and blood pressure. This compound has also been shown to produce changes in behavior, including alterations in mood, perception, and cognition.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2,3-dimethylphenoxy)-N,N-diethyl-1-propanamine in scientific research is its unique chemical structure and psychoactive properties. This compound has been shown to produce effects that are distinct from other psychedelic compounds, which may provide insights into the mechanisms of action of these compounds. However, one limitation of using this compound in scientific research is its potential for abuse and misuse. Due to its psychoactive properties, this compound must be handled with care and used in a controlled laboratory setting.

Future Directions

There are several future directions for research on 3-(2,3-dimethylphenoxy)-N,N-diethyl-1-propanamine. One area of interest is the potential use of this compound in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the development of new psychedelic compounds based on the structure of this compound, which may have unique properties and applications. Additionally, further research is needed to understand the long-term effects of this compound on brain function and behavior.

Scientific Research Applications

3-(2,3-dimethylphenoxy)-N,N-diethyl-1-propanamine has been studied for its potential use in scientific research as a tool for understanding the mechanisms of action of psychedelic compounds. It has been shown to activate serotonin receptors in the brain, which are known to play a role in mood regulation and perception. This compound has also been studied for its potential use in treating psychiatric disorders such as depression and anxiety.

properties

IUPAC Name

3-(2,3-dimethylphenoxy)-N,N-diethylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-5-16(6-2)11-8-12-17-15-10-7-9-13(3)14(15)4/h7,9-10H,5-6,8,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKBVCXVTBWGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCOC1=CC=CC(=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.